N-[5-(tert-butyl)-3-isoxazolyl]-N'-(2,4-difluorophenyl)urea
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Overview
Description
N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of an isoxazole ring, a tert-butyl group, and a difluorophenyl moiety. It is primarily studied for its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction.
Coupling with Difluorophenyl Urea: The final step involves coupling the isoxazole derivative with 2,4-difluorophenyl isocyanate under mild conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the urea moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The pathways involved include the inhibition of tyrosine kinases and the disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea analogs: These compounds have similar structures but may differ in the substituents on the isoxazole ring or the phenyl ring.
Other Isoxazole Derivatives: Compounds with different functional groups on the isoxazole ring but similar biological activities.
Uniqueness
N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVSTMMEONNUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672378 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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